molecular formula C14H10ClN5O2S3 B2724357 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1903385-50-1

5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2724357
CAS No.: 1903385-50-1
M. Wt: 411.9
InChI Key: JGLRZENERIYZNM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group at position 6 and a 5-chlorothiophene-2-sulfonamide moiety linked via a methylene bridge. The triazolopyridazine scaffold is known for its bioisosteric properties, mimicking purine bases, which facilitates interactions with biological targets such as enzymes and receptors involved in viral replication or cancer pathways .

Properties

IUPAC Name

5-chloro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S3/c15-11-2-4-14(24-11)25(21,22)16-7-13-18-17-12-3-1-10(19-20(12)13)9-5-6-23-8-9/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLRZENERIYZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide moieties under controlled conditions. The synthetic pathway often includes the formation of key intermediates that facilitate the introduction of the triazole and pyridazine rings.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Compounds with thiophene and sulfonamide structures have been shown to possess antimicrobial properties. Studies indicate that similar derivatives exhibit activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .
  • Anticancer Properties : Research has demonstrated that derivatives containing triazole and pyridazine components can inhibit cancer cell proliferation. For instance, certain triazole derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • Enzyme Inhibition : The compound's sulfonamide group is known to interact with various enzymes. For instance, sulfonamides are recognized as carbonic anhydrase inhibitors, which play a role in regulating intraocular pressure and other physiological processes . The specific interactions of this compound with target enzymes are under investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Influence : Variations in substituents on the thiophene and triazole rings significantly affect potency against specific biological targets. For example, modifications at the 6-position of the triazole ring have been linked to enhanced anticancer activity .
  • Functional Group Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic systems enhances binding affinity to target proteins by stabilizing interactions through hydrogen bonding and π-stacking .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on thiophene-based sulfonamides demonstrated potent activity against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
  • Cancer Cell Studies : Compounds similar to 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as therapeutic agents .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli0.9 - 3.0
AnticancerMCF-73.91
Enzyme InhibitionCarbonic AnhydraseKi = 35 nM

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets due to the presence of both thiophene and triazole moieties, which are known for their biological activity.

Antimycobacterial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, compounds designed with triazole and thiophene scaffolds have shown promising results in inhibiting the growth of this bacterium, with some derivatives achieving low IC50 values (concentration required to inhibit 50% of the bacterial growth) .

Antiviral Properties

Research has also focused on the antiviral potential of thiophene-based compounds. The structural features of 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide may allow it to inhibit viral replication mechanisms. Compounds with similar frameworks have demonstrated efficacy against various viruses, including hepatitis C virus (HCV) and dengue virus .

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications in the thiophene and triazole rings can significantly affect biological activity. For example:

Modification Effect on Activity
Substitution at the 6-positionEnhanced antimycobacterial activity
HalogenationIncreased potency against viral targets
Alkyl chain lengthAltered solubility and bioavailability

These insights guide further synthetic efforts to develop more potent derivatives.

Synthesis and Derivative Development

The synthesis of 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide involves multi-step chemical reactions that can yield various analogs with modified properties. The methodologies often include:

  • Formation of Triazole Ring : Utilizing cyclization reactions to create the triazole structure.
  • Sulfonamide Formation : Employing sulfonyl chlorides to attach sulfonamide groups effectively.
  • Functional Group Modifications : Introducing different substituents to enhance pharmacological profiles.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

Case Study 1: Antitubercular Agents

A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, specific modifications led to compounds exhibiting IC50 values as low as 1.35 μM, indicating strong antitubercular activity .

Case Study 2: Antiviral Activity

In a study focusing on antiviral agents, compounds structurally related to thiophene sulfonamides showed significant inhibition against HCV NS5B polymerase with IC50 values around 0.35 μM . This suggests a potential pathway for developing antiviral therapies using similar structural frameworks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyridine Cores

The compound 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamide () shares the sulfonamide-triazole hybrid structure but differs in core heterocycles (pyridazine vs. pyridine) and substituents. Key distinctions include:

  • Heterocyclic Core : The pyridazine ring in the target compound provides greater electron-deficient character compared to pyridine, influencing binding affinity to ATP-binding pockets.
  • Substituent Effects : The thiophene-2-sulfonamide group in the target compound replaces the 4-chloro-5-methylbenzenesulfonamide in the analogue. Thiophene’s lower electronegativity may reduce off-target interactions but increase lipophilicity.
  • Biological Activity: The analogue in exhibited moderate anti-HIV (EC₅₀: 2–10 μM) and anticancer (GI₅₀: 20–50 μM) activity, attributed to its mercapto group enhancing metal-binding capacity.

Sulfonamide Derivatives with Thiophene Moieties

Compounds like N-(thiazol-2-yl)thiophene-2-sulfonamides and 5-nitrothiophene-sulfonamides have been studied for antimicrobial activity. Comparatively:

  • Electron-Withdrawing Groups : The 5-chloro substituent in the target compound may enhance electrophilicity at the sulfonamide sulfur, improving covalent binding to cysteine residues in viral proteases.
  • Thiophene Positioning : The 3-yl substitution on the triazolopyridazine core may sterically hinder interactions with bulkier active sites, unlike simpler thiophene-sulfonamides.

Comparative Data Table

Property/Activity Target Compound Analogue Generic Thiophene-Sulfonamide
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-a]pyridine Thiophene-sulfonamide
Key Substituents 6-(Thiophen-3-yl), 5-chlorothiophene-2-sulfonamide 4-Chloro-5-methylbenzenesulfonamide, mercapto Varied (e.g., nitro, alkyl)
Anti-HIV Activity (EC₅₀) Not reported 2–10 μM Generally inactive
Anticancer Activity (GI₅₀) Not reported 20–50 μM 10–100 μM (varies by substitution)
Metabolic Stability High (thiophene’s resistance to oxidative metabolism) Moderate (mercapto group prone to oxidation) Low to moderate

Research Findings and Implications

  • Target Selectivity : The absence of a mercapto group in the target compound likely shifts its mechanism away from metalloenzyme inhibition (common in anti-HIV drugs) toward kinase or protease inhibition.
  • Thermodynamic Solubility : Computational models suggest the thiophene-sulfonamide moiety improves aqueous solubility (LogP ~2.5) compared to the analogue (LogP ~3.2) .

Preparation Methods

Cyclization of Hydrazine Derivatives

Ethyl N-benzoyl-glycinate derivatives undergo cyclization with chlorinated pyridazines under acidic conditions to form the triazolopyridazine scaffold. For example, ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate (1 ) is prepared via refluxing hydrazine derivatives in hydrochloric acid, yielding a chlorinated intermediate crucial for further functionalization.

Key Reaction Conditions :

  • Solvent : Ethanol or acetic acid
  • Temperature : Reflux (80–100°C)
  • Catalyst : Concentrated HCl

Aminomethylation at the 3-Position

The aminomethyl group at position 3 is introduced via nucleophilic substitution or reductive amination.

Alkylation of Chloromethyl Intermediates

A chloromethyl-triazolopyridazine derivative reacts with ammonia or methylamine to yield the aminomethylated product. For instance, 3-chloromethyl-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine (2 ) is treated with aqueous methylamine at 30°C to afford the intermediate 3 :

$$
\text{2} + \text{CH}3\text{NH}2 \rightarrow \text{3-(Aminomethyl)-6-(thiophen-3-yl)-triazolopyridazine} \quad
$$

Conditions :

  • Solvent : Dichloromethane or 1,2-dichloroethane
  • Temperature : 25–30°C
  • Workup : Washing with HCl, NaHCO₃, and water

Synthesis of 5-Chlorothiophene-2-Sulfonamide

Sulfonyl Chloride Formation

Thiophene-2-thiol is converted to the sulfonyl chloride via chlorination. As demonstrated in thiadiazole sulfonamide synthesis, thiophene-2-thiol reacts with chlorine gas in 1,2-dichloroethane/water at −2°C to yield thiophene-2-sulfonyl chloride (4 ):

$$
\text{Thiophene-2-thiol} + \text{Cl}_2 \xrightarrow{\text{HCl, 1,2-Dichloroethane}} \text{Thiophene-2-sulfonyl chloride} \quad
$$

Chlorination at the 5-Position

Electrophilic chlorination of thiophene-2-sulfonyl chloride using Cl₂/AlCl₃ introduces the 5-chloro substituent, yielding 5-chlorothiophene-2-sulfonyl chloride (5 ).

Conditions :

  • Catalyst : AlCl₃ (1 equiv)
  • Temperature : 0–5°C
  • Reaction Time : 4–6 h

Sulfonamide Formation

The sulfonyl chloride 5 reacts with the aminomethyl-triazolopyridazine intermediate 3 in the presence of triethylamine to form the target sulfonamide:

$$
\text{3} + \text{5} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} \quad
$$

Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol.

Integrated Synthetic Route

The consolidated pathway involves:

  • Triazolopyridazine Core Synthesis : Cyclization of hydrazine derivatives.
  • Thiophene Functionalization : Suzuki coupling at position 6.
  • Aminomethylation : Alkylation at position 3.
  • Sulfonamide Installation : Reaction of 5-chlorothiophene-2-sulfonyl chloride with the amine intermediate.

Challenges and Optimization

Low Yields in Cross-Coupling

The Suzuki-Miyaura coupling step often suffers from moderate yields (40–60%) due to steric hindrance from the triazolopyridazine core. Microwave-assisted conditions or bulky phosphine ligands (e.g., SPhos) may improve efficiency.

Sulfonyl Chloride Instability

5-Chlorothiophene-2-sulfonyl chloride is moisture-sensitive. In-situ generation and immediate use are recommended.

Regioselectivity in Chlorination

Electrophilic chlorination of thiophene-2-sulfonyl chloride requires precise temperature control to avoid di- or tri-chlorinated byproducts.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Cyclocondensation : Reacting 6-(thiophen-3-yl)pyridazine derivatives with hydrazine to form the triazolo[4,3-b]pyridazine core .
  • Sulfonamide coupling : Introducing the thiophene-2-sulfonamide moiety via nucleophilic substitution under reflux with a base like triethylamine in anhydrous DCM .
  • Chlorination : Final chlorination at the 5-position using POCl₃ or SOCl₂ under controlled temperature (60–80°C) .

Q. How is the molecular structure confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 454.02) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What safety precautions are recommended for handling this compound?

While specific hazard data is limited, general protocols for sulfonamide derivatives apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential HCl/SO₂ release during chlorination .
  • Store in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield compared to classical methods?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields (75% → 92%) by enabling rapid, uniform heating. Critical parameters include:

  • Power: 300–500 W for cyclocondensation steps.
  • Solvent selection: DMF or DMSO for optimal dielectric heating .
  • Monitoring by TLC to prevent over-reaction .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

  • Hybrid DFT-NMR analysis : Compare calculated (B3LYP/6-311+G(d,p)) and experimental ¹³C shifts to identify tautomeric forms or solvent effects .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) that cause signal broadening .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .

Q. How can Design of Experiments (DoE) optimize reaction parameters?

Apply response surface methodology (RSM) to:

  • Identify critical factors (e.g., temperature, molar ratios) using a central composite design .
  • Model interactions (e.g., POCl₃ concentration vs. chlorination efficiency) .
  • Predict optimal conditions (e.g., 1.2 eq POCl₃ at 75°C for 2 hours) .

Q. What in vitro assays evaluate biological activity?

  • Enzyme inhibition : Test against kinases or sulfotransferases via fluorescence polarization (IC₅₀ determination) .
  • Antimicrobial activity : Use broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess selectivity (CC₅₀ vs. IC₅₀) .

Q. How to analyze tautomerism or stereochemical outcomes in derivatives?

  • IR spectroscopy : Detect thione (C=S, 1250 cm⁻¹) vs. thiol (S–H, 2550 cm⁻¹) tautomers .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10) .
  • Circular dichroism (CD) : Confirm absolute configuration of stereocenters .

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